molecular formula C20H18ClN3OS B2777982 N-(1-{[1,1'-biphenyl]-4-yl}ethyl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 1241053-83-7

N-(1-{[1,1'-biphenyl]-4-yl}ethyl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No. B2777982
M. Wt: 383.89
InChI Key: HCAGKICIAMBAOM-UHFFFAOYSA-N
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Description

Pyrimidine derivatives are a class of compounds that have been widely studied due to their diverse biological activities . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multicomponent reactions to form N-containing heterocycles .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized using techniques such as 1H NMR, 13C NMR and HRMS .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For instance, they can be used as inhibitors of certain enzymes, leading to potential biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods. For instance, the melting point, boiling point, density, molecular formula, and molecular weight can be determined .

Safety And Hazards

The safety and hazards associated with a compound depend on its structure and properties. It’s important to handle all chemicals with care and follow safety protocols .

properties

IUPAC Name

5-chloro-2-methylsulfanyl-N-[1-(4-phenylphenyl)ethyl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c1-13(23-19(25)18-17(21)12-22-20(24-18)26-2)14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAGKICIAMBAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)C3=NC(=NC=C3Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-{[1,1'-biphenyl]-4-yl}ethyl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide

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